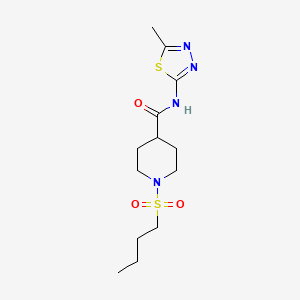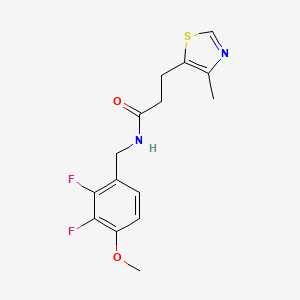![molecular formula C18H13N5 B5603899 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a nitrogen-containing heterocycle that is part of the broader class of quinoxalines. Quinoxalines and their derivatives are of interest due to their wide range of biological and chemical properties.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-b]quinoxaline derivatives involves various methodologies, including temperature-tunable reactions and iron-catalyzed oxidative coupling. One approach involves the use of 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, to efficiently synthesize tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines in moderate to good yields (Porashar et al., 2022). Another method describes the synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines via oxidative coupling from an unactivated methyl arene, showcasing the versatility of approaches to constructing the pyrroloquinoxaline core (Ahn et al., 2021).
Aplicaciones Científicas De Investigación
Fluorescent Probes for DNA Detection
The research into benzimidazo[1,2-a]quinolines, closely related to 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, has led to the development of novel fluorescent probes for DNA detection. This advancement comes from the synthesis of novel compounds substituted with various nuclei, characterized by spectroscopic techniques and crystal structure determination. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Insecticidal Potential
In a study focusing on novel quinoxaline derivatives, an efficient method was established for designing compounds with significant insecticidal potential against Aphis craccivora. This work illustrates the potential of these compounds in agricultural applications, particularly in controlling harmful pests (Alanazi et al., 2022).
Electrochromic Properties
Another research avenue explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline compounds. These materials show potential for application in electrochromic devices, highlighting the versatility of quinoxaline derivatives in electronic and photonic technologies (Beyazyildirim et al., 2006).
Antimicrobial Evaluation
The antimicrobial evaluation of novel indolizine, pyrrolo[1,2-a]quinoline, and dihydrothiophene derivatives, derived from nitrogen ylides, has shown promising results. This research underscores the potential of quinoxaline derivatives in developing new antimicrobial agents, which could lead to novel treatments for infectious diseases (Gomha & Dawood, 2014).
Photovoltaic Applications
The photovoltaic properties of quinoxaline derivatives have been explored, with particular attention to their applications in organic–inorganic photodiode fabrication. This research indicates the potential of quinoxaline derivatives in enhancing the performance of photovoltaic devices, contributing to the development of renewable energy technologies (Zeyada et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c19-10-13-16-18(22-15-9-5-4-8-14(15)21-16)23(17(13)20)11-12-6-2-1-3-7-12/h1-9H,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYUSBYURCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)
![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)